molecular formula C11H11NO2 B1530608 methyl 7-methyl-1H-indole-4-carboxylate CAS No. 1260383-46-7

methyl 7-methyl-1H-indole-4-carboxylate

Cat. No.: B1530608
CAS No.: 1260383-46-7
M. Wt: 189.21 g/mol
InChI Key: CKJRNSNZWAQOKP-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1H-indole-4-carboxylate: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their presence in many natural products and pharmaceuticals due to their diverse biological activities.

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives under acidic conditions to form indoles.

  • Bartoli Indole Synthesis: This method uses vinyl Grignard reagents reacting with nitroarenes to form indoles.

  • Industrial Production Methods: Large-scale production often involves optimized versions of these methods, ensuring high yield and purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives.

  • Reduction: Reduction reactions can reduce the indole ring or its substituents.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents like bromine (Br2) and various nucleophiles are used for substitution reactions.

Major Products Formed:

  • Oxidation: Indole-4-carboxylic acid derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

Target of Action

Methyl 7-methyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular and cellular levels, which can manifest as therapeutic effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

It is known that indole derivatives can have diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A . Therefore, it is possible that this compound may have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere . Additionally, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s action, efficacy, and stability may be affected by its physical and chemical environment.

Scientific Research Applications

Chemistry: Methyl 7-methyl-1H-indole-4-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: This compound and its derivatives are explored for their potential therapeutic applications in treating various diseases. Industry: Used in the production of dyes, perfumes, and other fine chemicals.

Comparison with Similar Compounds

  • 1H-Indole-4-carboxylic acid

  • 1-methyl-1H-indole-7-carboxylic acid

  • 7-methyl-1H-indole-3-carboxylate

Uniqueness: Methyl 7-methyl-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

methyl 7-methyl-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-9(11(13)14-2)8-5-6-12-10(7)8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJRNSNZWAQOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)OC)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under N2 atmosphere, 7-methyl-1H-indole-4-carboxylic acid (1 g, 5.71 mmol), sulfuric acid (300 μL, 5.63 mmol) and methanol (50 mL) were heated at reflux for 10 h. The MeOH was removed in vacuo and the residue dissolved in 30 mL DCM. The solution was washed with water and saturated NaHCO3, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography (Biotage; 0% to 100% EtOAc:Hex; 25 g-HP-silica gel column) to give the title compound. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.59 (s, 3H), 4.00 (s, 3H), 7.08 (d, J=7.58 Hz, 1H), 7.20-7.26 (m, 1H), 7.38 (t, J=2.78 Hz, 1H), 7.88 (d, J=7.58 Hz, 1H), 8.32 (br. s., 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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